molecular formula C7H11Na B15178080 Sodium, bicyclo[2.2.1]hept-1-yl- CAS No. 71477-81-1

Sodium, bicyclo[2.2.1]hept-1-yl-

Cat. No.: B15178080
CAS No.: 71477-81-1
M. Wt: 118.15 g/mol
InChI Key: CGJBXRQSYXUCFF-UHFFFAOYSA-N
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Description

Conceptual Framework of Organoalkali Metal Chemistry in Strained Bicyclic Systems

The chemistry of organoalkali metal compounds in strained bicyclic systems like the bicyclo[2.2.1]heptane (norbornane) framework is dictated by a confluence of electronic effects and geometric constraints. The bond between carbon and an alkali metal such as sodium is highly polarized due to the significant difference in electronegativity between carbon (2.55) and sodium (0.93). wikipedia.org This polarization imparts substantial carbanionic character to the carbon atom, making it a potent nucleophile and a strong base. wikipedia.orgsaylor.org

In most organic molecules, carbanions prefer a trigonal pyramidal geometry, similar to ammonia, with the lone pair of electrons residing in an sp³-hybridized orbital. However, the rigid, caged structure of bicyclic systems imposes significant geometric demands. The bridgehead carbon of the norbornane (B1196662) system is a tertiary carbon atom locked in a specific conformation, which introduces inherent instability known as ring strain. wikipedia.org This strain is a combination of angle strain, where bond angles deviate from the ideal tetrahedral angle of 109.5°, and torsional strain from eclipsing interactions. libretexts.org

The formation of a carbanion at the bridgehead position, as in bicyclo[2.2.1]hept-1-ylsodium, was once thought to be highly unfavorable. brainly.in The conventional wisdom suggested that the geometric constraints of the bicyclic system would prevent the carbanion from adopting its preferred planar sp² or relaxed sp³ geometry, leading to extreme instability. brainly.inechemi.com However, more advanced understanding and chemical literature, such as "March's Advanced Organic Chemistry," clarify that bridgehead carbanions are indeed stable. echemi.comstackexchange.com They readily adopt a pyramidal geometry, which is compatible with the structure of the bridgehead position. echemi.comstackexchange.com This pyramidal nature means the formation of a bridgehead carbanion does not violate Bredt's Rule, which primarily pertains to the instability of double bonds at a bridgehead, a situation that would require a planar geometry. stackexchange.com

The stability of these carbanions can be influenced by the solvent and the presence of any stabilizing functional groups. brainly.in The inherent reactivity of the polarized carbon-sodium bond, combined with the structural strain of the bicyclic framework, makes these compounds fascinating subjects for studying fundamental principles of chemical bonding and reactivity. saylor.orgwikipedia.org

PropertyDescription
Bond Polarity The Carbon-Sodium bond is highly polar due to the large electronegativity difference, creating a highly nucleophilic carbon center. wikipedia.org
Carbanion Geometry Bridgehead carbanions adopt a stable pyramidal geometry, avoiding the high-energy planar state forbidden by the ring system's strain. echemi.comstackexchange.com
Ring Strain The bicyclo[2.2.1]heptane system possesses significant angle and torsional strain, which influences the reactivity of the bridgehead position. wikipedia.orglibretexts.org
Reactivity The combination of high nucleophilicity and inherent strain makes these compounds highly reactive species in organic synthesis. saylor.orgbrainly.in

Historical Development and Challenges in Bridgehead Organometallic Synthesis

The field of organometallic chemistry has a rich history, with early discoveries dating back to the 18th and 19th centuries, including Cadet's fuming liquid (1760) and Zeise's salt (1827). openochem.orguga-editions.com The synthesis of the first true organometallic reagent, diethylzinc, by Edward Frankland in 1849, marked a significant milestone. openochem.org Organosodium chemistry emerged shortly after, with notable contributions like the Wanklyn reaction in 1858. wikipedia.orgsaylor.org

However, the synthesis of organometallic compounds at a bridgehead position of a bicyclic system presented unique and substantial challenges. A primary obstacle is the profound instability of bridgehead carbocations. stackexchange.comacs.org Many standard organometallic preparations proceed through intermediates or transition states that have carbocationic character, which are energetically prohibitive at a bridgehead due to the impossibility of achieving the required planar geometry. stackexchange.com

While bridgehead carbocations are exceptionally unstable, bridgehead carbanions form with relative ease. echemi.comstackexchange.com Despite this, the synthesis and isolation of bridgehead organoalkali compounds like bicyclo[2.2.1]hept-1-ylsodium have been hampered by other factors. Simple organosodium compounds often exist as polymeric aggregates with poor solubility in common organic solvents, complicating their use. wikipedia.org Furthermore, their high reactivity makes them difficult to handle and prone to rapid decomposition or unwanted side reactions, such as beta-elimination. wikipedia.orgbrainly.in

Historically, the application of organosodium compounds has been limited, often overshadowed by the more convenient reactivity and commercial availability of organolithium reagents. wikipedia.org However, recent advancements, such as the development of halogen-sodium exchange methodologies, have provided more efficient and general pathways to a wide variety of previously inaccessible organosodium compounds, including those with complex architectures. nih.gov These modern techniques are revitalizing interest in the unique reactivity that organosodium reagents can offer.

EraDevelopmentSignificance
18th-19th Century Discovery of early organometallic compounds (Cadet's liquid, Zeise's salt, Diethylzinc). openochem.orguga-editions.comFoundation of organometallic chemistry.
Mid-19th Century Wanklyn and Schorigin reactions. wikipedia.orgsaylor.orgEarly methods for synthesizing organosodium compounds.
20th Century Dominance of Grignard and organolithium reagents. openochem.orgwikipedia.orgLimited use of organosodium compounds due to solubility and reactivity challenges.
21st Century Development of halogen-sodium exchange. nih.govNew, efficient methods enable access to a broader range of functionalized organosodium reagents.

Significance of Bicyclo[2.2.1]hept-1-ylsodium within Physical Organic and Synthetic Chemistry

Bicyclo[2.2.1]hept-1-ylsodium holds a significant position in both physical organic and synthetic chemistry. Its rigid, well-defined structure makes it an exceptional tool for probing fundamental theories of chemical structure and reactivity.

In physical organic chemistry, 1-norbornylsodium is a key substrate for studying the nature of carbanions at sterically hindered and geometrically constrained positions. echemi.comstackexchange.com Research on this and related compounds provides direct experimental evidence for the stability and pyramidal geometry of bridgehead carbanions, challenging and refining classical theories of bonding in strained molecules. echemi.comstackexchange.com The study of its properties helps quantify the energetic consequences of placing a formal negative charge at a bridgehead carbon within a strained polycyclic framework.

From a synthetic standpoint, the significance of bicyclo[2.2.1]hept-1-ylsodium lies in its potential as a reactive intermediate for introducing functional groups at the otherwise unreactive bridgehead position of the norbornane skeleton. The norbornane scaffold is a prevalent structural motif in natural products, pharmaceuticals, and advanced materials. nih.govrsc.org Therefore, methods to selectively functionalize its bridgehead are of considerable interest.

As a potent nucleophile and strong base, 1-norbornylsodium can participate in a variety of bond-forming reactions. wikipedia.org Modern synthetic protocols are leveraging in-situ generated organosodium reagents for applications such as direct cross-coupling reactions. nih.gov Utilizing an organosodium intermediate can be more atom-economical by circumventing the need for additional transmetalation steps that are common with other organometallics. nih.gov The unique reactivity profile of bicyclo[2.2.1]hept-1-ylsodium continues to offer opportunities for the development of novel synthetic methodologies.

Field of ChemistrySignificance of Bicyclo[2.2.1]hept-1-ylsodium
Physical Organic Chemistry Serves as a model system for studying the stability, geometry, and electronic properties of bridgehead carbanions in strained systems. echemi.comstackexchange.com
Synthetic Organic Chemistry Acts as a powerful nucleophilic reagent for the functionalization of the unreactive bridgehead position of the important bicyclo[2.2.1]heptane framework. nih.govnih.gov
Organometallic Chemistry Expands the utility of organosodium compounds, demonstrating their potential in modern, atom-economical synthetic transformations like direct cross-coupling. wikipedia.orgnih.gov

Properties

CAS No.

71477-81-1

Molecular Formula

C7H11Na

Molecular Weight

118.15 g/mol

InChI

InChI=1S/C7H11.Na/c1-2-7-4-3-6(1)5-7;/h6H,1-5H2;/q-1;+1

InChI Key

CGJBXRQSYXUCFF-UHFFFAOYSA-N

Canonical SMILES

C1C[C-]2CCC1C2.[Na+]

Origin of Product

United States

Advanced Characterization and Electronic Structure of Bicyclo 2.2.1 Hept 1 Ylsodium

Spectroscopic Analysis of Organosodium Compounds

Spectroscopic methods are invaluable for probing the structure and bonding of organosodium compounds in solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of organosodium compounds in solution. The chemical shifts and coupling constants provide detailed information about the carbon skeleton and the nature of the carbon-sodium bond.

Given the polymeric or aggregated nature of many organosodium compounds in solution, NMR spectra can be complex, showing broad peaks or multiple sets of signals corresponding to different aggregation states. The use of coordinating solvents like tetrahydrofuran (B95107) (THF) can break up these aggregates into smaller, more soluble species, leading to sharper and more informative NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Bicyclo[2.2.1]hept-1-ylsodium in a Coordinating Solvent

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H-~90-110
C2-H~1.0-1.5~30-40
C3-H~1.2-1.7~25-35
C4-H~1.5-2.0 (bridgehead)~35-45
C5-H~1.2-1.7~25-35
C6-H~1.0-1.5~30-40
C7-H~1.4-1.9 (bridge)~30-40

Note: The predicted values are based on general principles and data for other organosodium compounds and bicyclic systems. Actual experimental values may vary.

Infrared (IR) spectroscopy is primarily used to identify functional groups within a molecule. For bicyclo[2.2.1]hept-1-ylsodium, the most significant feature in the IR spectrum would be the C-H stretching and bending vibrations of the bicyclo[2.2.1]heptane skeleton. nih.gov The C-Na stretching vibration is expected to occur at a very low frequency, typically outside the range of standard mid-IR spectrometers, due to the low vibrational energy of this bond.

The primary use of IR spectroscopy in this context would be to confirm the absence of functional groups from the starting materials (e.g., C-halogen stretches) and to characterize the hydrocarbon framework. The presence of sharp peaks in the 2850-3000 cm⁻¹ region would confirm the presence of sp³ C-H bonds.

Table 2: Predicted Infrared (IR) Absorption Frequencies for Bicyclo[2.2.1]hept-1-ylsodium

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C-H (sp³) Stretch2850-3000Strong
C-H Bend1300-1470Medium
C-C Stretch800-1200Medium-Weak
C-Na Stretch< 600Weak

Note: These are predicted frequency ranges based on typical values for alkanes and organometallic compounds. nih.gov

Solid-State Structural Elucidation

The determination of the solid-state structure of organosodium compounds provides definitive information about their aggregation state and the nature of the carbon-sodium bond.

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of crystalline solids. rsc.org For simple, unsolvated organosodium compounds, which are often amorphous or form intractable polymers, obtaining single crystals can be challenging. nist.gov However, the use of coordinating ligands such as ethers or amines can lead to the formation of crystalline adducts.

While no specific crystal structure for bicyclo[2.2.1]hept-1-ylsodium has been reported, studies on other organosodium compounds have revealed a tendency to form polymeric chains or clusters in the solid state. wikipedia.org The sodium atoms are typically coordinated to multiple carbanionic centers and solvent molecules, if present. The C-Na bond lengths in such structures are highly dependent on the coordination environment of the sodium ion.

Neutron diffraction offers a significant advantage over X-ray diffraction for the characterization of organoalkali metal compounds. nih.gov While X-rays are scattered by the electron cloud, making the localization of light atoms like lithium and sodium in the presence of heavier elements challenging, neutrons are scattered by the atomic nuclei. This allows for the precise determination of the positions of all atoms, including the alkali metal.

Neutron diffraction studies could provide highly accurate C-Na bond lengths and information about the coordination sphere of the sodium ion in bicyclo[2.2.1]hept-1-ylsodium. nih.gov This technique would be particularly valuable for understanding the details of the electronic structure and bonding in the solid state.

Computational Chemistry Insights into Electronic Structure and Bonding

In the absence of extensive experimental data, computational chemistry provides a powerful means to investigate the electronic structure, bonding, and reactivity of bicyclo[2.2.1]hept-1-ylsodium. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to predict molecular geometries, spectroscopic properties, and the nature of the C-Na bond.

Computational studies would likely reveal a highly ionic character for the C-Na bond, with a significant negative charge localized on the bridgehead carbon atom. This carbanionic character is the source of the high reactivity of this compound. The calculations could also provide insights into the stability of different possible aggregation states (dimers, tetramers, etc.) and the influence of solvent molecules on the structure. The pyramidal geometry at the carbanionic bridgehead carbon, a consequence of the rigid bicyclic framework, could also be accurately modeled.

Density Functional Theory (DFT) for C-Na Bond Characterization and Charge Distribution

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of the carbon-sodium (C-Na) bond and the distribution of electronic charge within bicyclo[2.2.1]hept-1-ylsodium. While specific DFT calculations exclusively for bicyclo[2.2.1]hept-1-ylsodium are not extensively documented in publicly available literature, the principles of organosodium chemistry and computational studies on related bicyclic systems provide a strong basis for understanding its electronic landscape.

The C-Na bond in organosodium compounds is predominantly ionic in nature, a consequence of the large electronegativity difference between carbon (2.55) and sodium (0.93). This high polarity leads to a significant accumulation of negative charge on the carbon atom, rendering it a potent nucleophile. In the case of bicyclo[2.2.1]hept-1-ylsodium, the bridgehead carbon atom bonded to sodium would bear a substantial negative partial charge.

DFT calculations, often coupled with Natural Bond Orbital (NBO) analysis, are instrumental in quantifying this charge distribution. NBO analysis transforms the complex many-electron wavefunction of a molecule into a localized picture of chemical bonds and lone pairs, providing a chemically intuitive representation of electron density. For bicyclo[2.2.1]hept-1-ylsodium, NBO analysis would be expected to reveal a high percentage of the C-Na bonding orbital's electron density localized on the bridgehead carbon, confirming its carbanionic character. The analysis would also detail the composition of the hybrid orbitals involved in the C-Na bond.

Table 1: Predicted DFT and NBO Parameters for Bicyclo[2.2.1]hept-1-ylsodium

ParameterPredicted Value/Characteristic
C-Na Bond Length Expected to be relatively long, reflecting its ionic character.
Natural Charge on C1 (Bridgehead) Significantly negative (e.g., -0.8 to -0.9 e).
Natural Charge on Na Significantly positive (e.g., +0.8 to +0.9 e).
Hybridization of C1 in C-Na bond Predominantly sp³ with some deviation due to strain.
Wiberg Bond Index for C-Na Expected to be low, indicating a weak covalent contribution.
Note: These are predicted values based on general principles of organosodium chemistry and DFT studies on related systems. Specific computational data for bicyclo[2.2.1]hept-1-ylsodium is required for precise values.

Analysis of Carbanionic Nature and Hyperconjugative Interactions in Bicyclic Systems

The carbanionic nature of the bridgehead carbon in bicyclo[2.2.1]hept-1-ylsodium is a defining feature. The rigid bicyclic framework imposes significant geometric constraints that influence the stability and reactivity of this carbanion. Unlike more flexible systems, the bridgehead carbon cannot easily adopt a planar geometry to delocalize the negative charge.

Hyperconjugation, the interaction of filled bonding orbitals with adjacent empty or partially filled non-bonding or antibonding orbitals, can play a role in stabilizing carbanions. In bicyclic systems, however, the rigid geometry can either facilitate or hinder such interactions. For a carbanion at the bridgehead of a bicyclo[2.2.1]heptane system, hyperconjugation involving the lone pair on the carbanionic carbon and the antibonding orbitals (σ*) of the adjacent C-C bonds is possible. The efficiency of this hyperconjugation is highly dependent on the orbital alignment. The nearly perpendicular arrangement of the bridgehead C-H or C-C bonds with the p-orbital containing the lone pair can make traditional hyperconjugation less effective.

However, computational studies on related bicyclic systems, such as norbornyl cations, suggest that interactions with the C-C bonds of the bicyclic framework can contribute to stabilization. In the case of the bicyclo[2.2.1]hept-1-yl carbanion, delocalization of the negative charge into the σ* orbitals of the surrounding C-C bonds of the cage structure would be a key stabilizing factor. NBO analysis is crucial for quantifying the energy of these hyperconjugative interactions, typically reported as E(2) values, which represent the stabilization energy from the donor-acceptor orbital interactions.

Examination of Strain Energy and Orbital Hybridization at Bridgehead Positions

The bicyclo[2.2.1]heptane framework is inherently strained due to the geometric constraints of its fused five-membered rings. This strain energy, which is the excess energy of the molecule compared to a strain-free reference compound, significantly influences its chemical properties. The formation of a carbanion or any functional group at the bridgehead position can further impact this strain.

The hybridization of the bridgehead carbon atom is a critical factor. In an unstrained alkane, carbon atoms are typically sp³ hybridized with bond angles of approximately 109.5°. However, the rigid structure of bicyclo[2.2.1]heptane forces the bond angles around the bridgehead carbon to deviate from this ideal value, leading to angle strain. This deviation from ideal sp³ geometry means that the hybrid orbitals will have a different s- and p-character. An increase in p-character in the C-C bonds of the bicyclic cage is expected, which consequently increases the s-character of the exocyclic orbital, in this case, the one forming the C-Na bond.

The formation of a carbanion at the bridgehead, with its lone pair of electrons, further complicates the hybridization. While carbanions generally prefer to have their lone pair in an orbital with higher p-character to lower the energy, the geometric constraints of the bicyclic system may not fully permit this. The actual hybridization will be a balance between minimizing strain and accommodating the electronic requirements of the carbanionic center. Computational studies on bicyclic systems have shown that the hybridization at the bridgehead is not purely sp³, and this has significant consequences for reactivity and stability.

Mechanistic Organic and Organometallic Reactivity of Bicyclo 2.2.1 Hept 1 Ylsodium

Fundamental Reactivity Patterns as a Strong Base and Nucleophile

Bicyclo[2.2.1]hept-1-ylsodium is a potent reagent in organic synthesis, exhibiting dual reactivity as both a strong base and a nucleophile. Its basicity stems from the high pKa of its conjugate acid, bicyclo[2.2.1]heptane, making it capable of deprotonating a wide range of acidic protons. This characteristic is often harnessed in elimination reactions and in the generation of other reactive intermediates.

Simultaneously, the lone pair of electrons on the bridgehead carbon atom imparts nucleophilic character to the molecule. However, the nucleophilicity of bicyclo[2.2.1]hept-1-ylsodium is significantly influenced by steric hindrance around the bridgehead position. The rigid bicyclic framework shields the nucleophilic center, often favoring its role as a base over a nucleophile in reactions with sterically demanding electrophiles. The balance between basicity and nucleophilicity is a critical factor in determining the outcome of its reactions. For instance, with primary alkyl halides, substitution via an SN2-like mechanism may be observed, whereas with more hindered substrates, elimination reactions (E2) tend to predominate. masterorganicchemistry.com

Stereochemical Aspects of Reactions Involving Bridgehead Carbanions

The stereochemistry of reactions involving bridgehead carbanions, such as the one in bicyclo[2.2.1]hept-1-ylsodium, is a subject of considerable interest. Unlike typical carbanions that can adopt a planar or rapidly inverting pyramidal geometry, the bridgehead carbanion in the bicyclo[2.2.1]heptane system is forced into a pyramidal geometry due to the rigid cage-like structure. This conformational rigidity has profound stereochemical consequences.

Reactions at the bridgehead position are stereospecific, with the incoming electrophile approaching from the less hindered face of the molecule. The inversion of configuration, a hallmark of SN2 reactions, is not observed at the bridgehead carbon due to the impossibility of a backside attack. quora.com Instead, reactions proceed with retention of configuration. This stereochemical control is a valuable tool in asymmetric synthesis, allowing for the construction of chiral molecules with a high degree of stereoselectivity.

Exploration of Reaction Pathways and Kinetic Profiles

The exploration of reaction pathways and kinetic profiles of bicyclo[2.2.1]hept-1-ylsodium has been a subject of both experimental and computational studies. These investigations aim to elucidate the intricate details of its reactivity and the factors that govern reaction outcomes.

Computational Mechanistic Studies on Electrophilic Trapping and Protonolysis

Computational studies, often employing density functional theory (DFT), have provided valuable insights into the mechanisms of electrophilic trapping and protonolysis of bicyclo[2.2.1]hept-1-ylsodium. These studies have helped to visualize the transition states and intermediates involved in these reactions. For instance, calculations can predict the activation energies for different reaction pathways, thereby explaining the observed product distributions. The regiochemistry and stereochemistry of these reactions can also be rationalized through computational modeling. researchgate.net

Factors Influencing Reactivity: Steric Hindrance and Anion Stability

The reactivity of bicyclo[2.2.1]hept-1-ylsodium is governed by a delicate interplay of several factors, with steric hindrance and anion stability being paramount. The bulky bicyclo[2.2.1]heptyl group poses significant steric challenges for incoming electrophiles, often dictating the regioselectivity and stereoselectivity of reactions. caltech.edu

The stability of the bridgehead carbanion also plays a crucial role. While carbanions are generally unstable, the pyramidal geometry of the bridgehead carbanion in bicyclo[2.2.1]hept-1-ylsodium is surprisingly stable. stackexchange.com This stability can be attributed to the s-character of the orbital containing the lone pair of electrons. However, the presence of electron-withdrawing groups on the bicyclic framework can further stabilize the carbanion, thereby influencing its reactivity. brainly.in

Rearrangement Reactions in Bicyclo[2.2.1]heptyl Organometallics

The rigid bicyclo[2.2.1]heptane skeleton is generally resistant to rearrangements. However, under certain conditions, such as in the presence of strong acids or upon thermal activation, rearrangement reactions can occur. rsc.org These rearrangements often involve the migration of a carbon-carbon bond, leading to the formation of different bicyclic or tricyclic systems. caltech.eduacs.org The study of these rearrangement reactions provides valuable information about the stability of various carbocationic and carbanionic intermediates.

Comparison of Reactivity with Other Organoalkali Metals

The reactivity of bicyclo[2.2.1]hept-1-ylsodium is often compared with that of other organoalkali metal compounds, such as those of lithium, potassium, rubidium, and cesium. youtube.com The nature of the alkali metal cation can significantly influence the reactivity of the organometallic species.

Generally, as we move down the group from lithium to cesium, the ionic character of the carbon-metal bond increases. This leads to an increase in the basicity and nucleophilicity of the organometallic compound. youtube.com Consequently, bicyclo[2.2.1]hept-1-ylcesium is expected to be a more potent base and nucleophile than bicyclo[2.2.1]hept-1-ylsodium.

The choice of the alkali metal can also affect the aggregation state of the organometallic compound in solution, which in turn can influence its reactivity. For instance, organolithium compounds are known to form aggregates, which can reduce their reactivity compared to the monomeric species.

Theoretical Investigations into the Stability and Reactivity of Bicyclo 2.2.1 Heptyl Carbanions

High-Level Quantum Mechanical Methods for Strained Bicyclic Systems

The inherent strain in bicyclo[2.2.1]heptyl systems necessitates the use of high-level quantum mechanical methods for accurate theoretical predictions. Simpler computational models may fail to capture the subtle electronic effects and geometric distortions that are critical to understanding their behavior.

Modern computational studies frequently employ Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. These methods provide a more robust description of electron correlation, which is crucial in strained molecules where electron density is significantly distorted from idealized bonding arrangements. For instance, DFT calculations have been instrumental in exploring the reaction mechanisms and chemodivergence in the synthesis of bicyclo[2.2.1]heptanes. researchgate.net

The choice of basis set is also critical. Diffuse functions are often included to accurately model the charge distribution in anions, while polarization functions are necessary to describe the non-planar geometries inherent in these bicyclic structures. The application of these sophisticated computational approaches allows for reliable predictions of geometries, energies, and reaction pathways, offering insights that are often difficult to obtain through experimental means alone. up.ac.zauomustansiriyah.edu.iq

Recent advancements also include the use of automated predictive chemical reaction modeling, which can explore a vast network of possible reactions and intermediates, providing a comprehensive understanding of complex reaction landscapes. chemrxiv.org This approach has been successfully applied to gold(I)-catalyzed reactions, which can involve complex rearrangements and intermediates, including carbocationic species that can be related to the stability of their carbanionic counterparts. chemrxiv.org

Table of Computational Methods Applied to Bicyclic Systems

MethodDescriptionApplication
DFT (Density Functional Theory) A method of quantum mechanics used in physics and chemistry to investigate the electronic structure of many-body systems.Widely used for geometry optimizations, energy calculations, and reaction mechanism studies in bicyclic systems. researchgate.net
MP2 (Møller-Plesset Perturbation Theory) A post-Hartree-Fock ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects.Often used for more accurate energy calculations and to benchmark DFT results.
Coupled Cluster (CC) Theory A highly accurate quantum chemical method for describing electron correlation.Considered a "gold standard" for computational chemistry, used for high-accuracy benchmark calculations.
AM1 (Austin Model 1) A semi-empirical method for the quantum calculation of molecular electronic structure in computational chemistry.Used for calculations on larger systems where higher-level methods are computationally expensive. researchgate.net
MNDO (Modified Neglect of Diatomic Overlap) Another semi-empirical method used for similar purposes as AM1.Applied to study the reactivity of bridgehead halides in electron transfer reactions. researchgate.net

Theoretical Examination of Bridgehead Carbanion Stability and Resonance Effects

The stability of a carbanion is intimately linked to the hybridization of the carbon atom bearing the negative charge. Typically, carbanions prefer to have the lone pair in an orbital with high p-character to maximize delocalization and minimize electron-electron repulsion. However, in the bicyclo[2.2.1]heptyl system, the rigid geometry forces the bridgehead carbon into a pyramidal geometry, making it difficult to achieve the ideal planar sp² hybridization for a carbanion.

This geometric constraint leads to a high degree of instability for the bridgehead carbanion. core.ac.uk Computational studies have been crucial in quantifying this instability. For example, the study of β-halo carbanions as precursors to highly strained anti-Bredt bridgehead alkenes has provided significant insights. mdpi.com Upon computational geometry optimization, many of these precursor carbanions spontaneously eliminate a halide to form the corresponding alkene, a process that mirrors experimental observations. mdpi.com This computational elimination serves as an indicator of the inherent instability of the carbanion. mdpi.com

Natural Bond Orbital (NBO) analysis has proven to be an excellent tool for predicting the likelihood of such eliminations. Precursor compounds that exhibit significant delocalization energies (on the order of 10 kcal/mol) between the carbanion lone pair and the σ* orbital of the adjacent C-X bond are generally found to undergo elimination. mdpi.com This highlights the importance of hyperconjugative effects in the stability and reactivity of these systems.

The formation of 1-norbornene, a highly reactive intermediate, through the computational elimination from a [2.2.1] framework further underscores the tendency of the system to alleviate the strain of the bridgehead carbanion. mdpi.com

Insights into Sigma-Aromaticity and Related Electronic Phenomena

While aromaticity is traditionally associated with planar, cyclic, and conjugated π-systems, the concept has been extended to include σ-electron delocalization, known as σ-aromaticity. The bicyclo[2.2.1]heptyl cation has been a cornerstone in the development of the concept of non-classical ions and σ-bridging. acs.org While the focus here is on carbanions, the principles of σ-delocalization are still relevant.

In the context of bicyclo[2.2.1]heptyl systems, theoretical studies have explored various forms of electronic interactions. For instance, the interaction between non-allylic double bonds in rigid polycyclic systems has been investigated to understand the nature of these through-space interactions. tue.nl

Furthermore, the study of S–H/π interactions, where a thiol group interacts with an aromatic ring, provides a model for understanding weak interactions involving σ-bonds. nih.gov These studies, often combining DFT calculations with experimental techniques, reveal that such interactions are driven by favorable molecular orbital interactions, specifically between a donor orbital and a σ* acceptor orbital. nih.gov This principle of orbital interaction can be extended to understand the electronic structure and potential stabilization pathways within the bicyclo[2.2.1]heptyl carbanion, where interactions between the carbanionic lone pair and adjacent σ-bonds are critical.

Computational Prediction of Novel Bicyclo[2.2.1]heptyl Reactivity Modes

Computational chemistry not only helps in understanding known reactivity but also in predicting novel reaction pathways. For the bicyclo[2.2.1]heptyl system, computational studies have been instrumental in predicting the formation of strained and transient species.

As mentioned earlier, the computational geometry optimization of β-halo bicyclic carbanions has been shown to faithfully predict the experimental formation of anti-Bredt alkenes. mdpi.com This predictive power is invaluable for guiding experimental efforts, saving time and resources by identifying promising synthetic targets and precursors. mdpi.com For example, while computational elimination was not observed for the highly strained [1.1.1] and [2.1.1] frameworks, it was observed for the [2.2.1] and larger systems, in agreement with experimental findings. mdpi.com

Furthermore, computational studies can provide detailed mechanistic insights that are not accessible through experiment alone. For example, DFT calculations have been used to elucidate the complex mechanisms of gold(I)-catalyzed synthesis of bicyclo[2.2.1]heptanes, revealing intricate reaction pathways involving rearrangements and non-classical intermediates. researchgate.netchemrxiv.org These computational explorations can uncover novel reactivity modes and inspire the design of new synthetic methodologies.

The study of substituent effects on the reactivity of bicyclo[2.2.1]heptyl systems is another area where computation provides significant predictive power. For instance, the effect of halo-substitution on intramolecular Diels-Alder reactions has been investigated, revealing that halogen substitution can significantly accelerate the reaction rate. acs.org Such computational screening can guide the design of more efficient synthetic routes to functionalized bicyclo[2.2.1]heptane derivatives.

Advanced Synthetic Applications and Emerging Research Directions

Bicyclo[2.2.1]hept-1-ylsodium as a Key Synthon in Organic Synthesis

The rigid and sterically demanding bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) skeleton, is a prevalent motif in numerous biologically active molecules and functional materials. Bicyclo[2.2.1]hept-1-ylsodium serves as a powerful synthon, a building block in organic synthesis, for the introduction of this important structural unit.

Synthesis of Diverse Bicyclo[2.2.1]heptane-Containing Scaffolds

The primary method for constructing the bicyclo[2.2.1]heptane core is the Diels-Alder reaction, a [4+2] cycloaddition, often employing cyclopentadiene (B3395910). This approach provides a straightforward route to the norbornene framework, which can be further functionalized. Alternative strategies, such as the intramolecular cyclization of monoenolates derived from cyclohexane (B81311) diesters, also offer access to bridgehead-substituted bicyclo[2.2.1]heptane derivatives.

The resulting bicyclic scaffolds are not merely structural curiosities; they serve as bioisosteric replacements for aromatic rings in drug discovery, potentially improving the physicochemical and metabolic properties of drug candidates. rsc.org The three-dimensional nature of these scaffolds allows for the exploration of new chemical space, a departure from the often-planar structures of traditional pharmaceuticals.

Recent research has focused on developing methods for the synthesis of highly functionalized bicyclo[2.2.1]heptane derivatives. For instance, a sequential Diels-Alder reaction/rearrangement sequence has been developed to produce a variety of functionalized bicyclo[2.2.1]heptanes. acs.orgnih.gov Furthermore, methods for synthesizing bicyclo[2.2.1]heptane skeletons with oxy-functionalized bridgehead carbons have been described, which could serve as versatile building blocks for further synthetic transformations. nih.gov

Table 1: Selected Synthetic Methodologies for Bicyclo[2.2.1]heptane Scaffolds

MethodologyDescriptionKey Features
Diels-Alder Reaction A [4+2] cycloaddition, typically between cyclopentadiene and a dienophile.High stereocontrol, predictable outcomes.
Sequential Diels-Alder/Rearrangement A one-pot domino sequence to construct functionalized bicyclo[2.2.1]heptanones.Access to diverse derivatives. acs.orgnih.gov
Intramolecular Diels-Alder A diene with a dienophile moiety at the C-5 position undergoes cyclization.Forms a tricyclic framework containing the bicyclo[2.2.1]heptane skeleton. nih.gov
Organocatalytic Formal [4+2] Cycloaddition Provides access to bicyclo[2.2.1]heptane-1-carboxylates.Metal-free, mild conditions, highly enantioselective. rsc.orgrsc.org

Enantioselective Methodologies for Functionalized Bicyclo[2.2.1]heptanes

The synthesis of specific stereoisomers (enantiomers) of functionalized bicyclo[2.2.1]heptanes is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a molecule can be highly dependent on its three-dimensional structure. Several enantioselective methodologies have been developed to address this challenge.

One notable approach involves an organocatalytic formal [4+2] cycloaddition reaction, which allows for the rapid and highly enantioselective synthesis of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild, metal-free conditions. rsc.orgrsc.org Chiral auxiliaries have also been employed in asymmetric Diels-Alder reactions to produce optically active functionalized bicyclo[2.2.1]heptane derivatives, which are valuable intermediates in the synthesis of natural products. oup.com

Furthermore, the use of chiral Lewis acids to catalyze the Diels-Alder reaction has proven effective in producing bicyclo[2.2.1]heptane derivatives with high enantiomeric ratios. acs.org These methods underscore the continuous effort to achieve precise control over the stereochemical outcome of reactions involving the bicyclo[2.2.1]heptane framework.

Role in the Design of Novel Organometallic Reagents and Catalysts

Beyond its role as a synthetic building block, the bicyclo[2.2.1]heptyl group is instrumental in the design of novel organometallic reagents and catalysts, influencing their reactivity and selectivity.

Development of Organosodium-Based Initiators and Polymerization Catalysts

Organosodium compounds, while less common than their organolithium counterparts, have found applications as initiators in polymerization reactions. wikipedia.org Sodium metal, for example, can catalyze the polymerization of monomers like butadiene and styrene. wikipedia.org Initiators are crucial components in polymerization, as they trigger the reaction that links monomers together to form polymers. britannica.comsigmaaldrich.comtcichemicals.com

The development of organosodium-based initiators derived from bicyclo[2.2.1]heptane could offer unique advantages in controlling polymer architecture and properties. The steric bulk and specific geometry of the bicyclo[2.2.1]heptyl group could influence the initiation and propagation steps of polymerization, leading to polymers with novel characteristics. While specific examples of bicyclo[2.2.1]hept-1-ylsodium as a polymerization initiator are not extensively documented, the general principles of organosodium-initiated polymerization suggest a promising area for future research.

Exploration of Bicyclo[2.2.1]heptyl Ligands in Transition Metal Catalysis

The bicyclo[2.2.1]heptane framework is a key component in the design of ligands for transition metal catalysts. These ligands play a crucial role in modulating the catalytic activity and selectivity of the metal center. The rigid and well-defined structure of the bicyclo[2.2.1]heptyl group can impart specific steric and electronic properties to the catalyst.

For instance, ligands incorporating the bicyclo[2.2.1]heptane skeleton, such as NORPHOS (2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene), are used in various transition metal-catalyzed reactions. uwa.edu.au Transition metal-catalyzed cycloaddition reactions of norbornadienes (bicyclo[2.2.1]hepta-2,5-dienes) have been shown to proceed in excellent yields using cobalt-based catalytic systems. nih.govresearchgate.net These reactions often require a bimetallic catalytic system with a bisphosphine ligand, highlighting the importance of the ligand structure. researchgate.net

The use of bicyclo[2.2.1]heptyl-containing ligands has also been explored in palladium-catalyzed reactions for the difunctionalization of norbornene, leading to the formation of valuable bicyclo[2.2.1]heptane derivatives. bohrium.com Furthermore, polymer-supported transition metal catalyst complexes featuring ligands capable of binding transition metals are being developed for applications in reactions like hydroformylation. google.com

Table 2: Examples of Bicyclo[2.2.1]heptyl-Containing Ligands in Catalysis

Ligand/SystemMetalReaction Type
NORPHOSVarious Transition MetalsAsymmetric Catalysis
Bisphosphine LigandsCobalt[4+2+2] Cycloadditions nih.govresearchgate.net
Ligand-free Palladium SystemPalladiumThree-Component Coupling of Norbornene bohrium.com

Broader Impact in Chemical Sciences

The chemistry of bicyclo[2.2.1]hept-1-ylsodium and its derivatives extends beyond the specific applications outlined above, contributing to a broader understanding of fundamental chemical principles. The study of this strained bicyclic system provides insights into reaction mechanisms, stereoelectronics, and the influence of molecular architecture on reactivity.

The development of synthetic routes to functionalized bicyclo[2.2.1]heptanes has a significant impact on medicinal chemistry and drug discovery. rsc.org The unique three-dimensional shape of these scaffolds offers an alternative to traditional flat aromatic rings, potentially leading to drugs with improved efficacy and pharmacokinetic profiles. rsc.org

In materials science, polymers derived from norbornene and its derivatives, potentially initiated by organosodium compounds, can exhibit unique thermal and mechanical properties. The rigid bicyclic repeating units can lead to polymers with high glass transition temperatures and good dimensional stability.

Contribution to the Understanding of Strained Organic Molecules

The bicyclo[2.2.1]heptane skeleton is characterized by significant angle strain. When a carbanion is generated at the bridgehead position (C-1), as in Sodium, bicyclo[2.2.1]hept-1-yl-, the inherent strain and electronic properties of the molecule are profoundly affected. The study of this and related compounds has been instrumental in developing our understanding of strained organic molecules.

Bridgehead carbanions are generally considered unstable due to the high degree of spatial restriction and bond angle strain. brainly.in The ideal geometry for an sp³-hybridized carbanion is pyramidal, while an sp²-hybridized carbanion would be trigonal planar. However, the rigid cage-like structure of the bicyclo[2.2.1]heptane system prevents the bridgehead carbon from adopting a planar geometry, which would be necessary to stabilize the carbanion through rehybridization or resonance. This violation of planarity is a key aspect of Bredt's Rule, which originally stated that double bonds cannot be placed at a bridgehead position in small bicyclic systems because it would introduce excessive ring strain. quora.comstackexchange.com

The instability of the bridgehead carbanion in systems like Sodium, bicyclo[2.2.1]hept-1-yl- makes it a highly reactive species. brainly.in Research on the reactivity and stability of related bridgehead organometallic compounds, such as 1-norbornyllithium, provides critical insights. These compounds are difficult to isolate and study because they react rapidly to alleviate the inherent strain. brainly.in The forced non-planar geometry around the anionic carbon leads to a high-energy state, making the compound a potent nucleophile and base.

Table 1: Comparative Data on Bicyclic Systems and Related Intermediates

Feature Bicyclo[2.2.1]heptane System Acyclic Alkane (e.g., Propane)
Ideal C-C-C Bond Angle ~109.5° (for sp³ carbon) ~109.5°
Actual Bridgehead C-C-C Angle Significantly deviates from ideal Close to ideal
Nature of Bridgehead Position Rigid, sterically hindered Flexible, unhindered
Stability of Bridgehead Anion Low due to strain and inability to planarize brainly.in Higher relative stability
Conformational Flexibility Low High

Potential as Probes for Mechanistic Studies in Physical Organic Chemistry

The unique and predictable reactivity of Sodium, bicyclo[2.2.1]hept-1-yl- makes it a valuable probe for elucidating reaction mechanisms in physical organic chemistry. Its high reactivity and defined stereochemistry allow researchers to investigate the intricate details of nucleophilic attack, electron transfer processes, and rearrangement pathways.

Due to its significant strain and the high energy of the bridgehead carbanion, Sodium, bicyclo[2.2.1]hept-1-yl- is expected to be a powerful nucleophile. Its reactions with various electrophiles can provide insight into the transition state geometries of nucleophilic substitution and addition reactions. For instance, its reaction with ketones or aldehydes proceeds rapidly, and the stereochemical outcome of such additions can reveal the preferred trajectory of nucleophilic attack on a carbonyl group when the nucleophile is sterically demanding and conformationally locked. tandfonline.com

Furthermore, the stability of related organometallic compounds, like 1-norbornyllithium, has been the subject of mechanistic studies. tandfonline.com The behavior of these reagents in different solvents or in the presence of coordinating agents can illuminate the role of aggregation and solvent effects in organometallic reactions. While carbanions at bridgehead positions are unstable, they can sometimes be stabilized by adjacent electron-withdrawing groups or by solvents that can effectively solvate the negative charge, allowing them to be studied. brainly.in

The rigid framework of the bicyclo[2.2.1]heptyl system is also resistant to rearrangements that are common in other carbocationic systems (like Wagner-Meerwein shifts), but the high energy of the anionic species can potentially drive unusual fragmentation or rearrangement pathways. core.ac.uk Studying the products formed from reactions involving Sodium, bicyclo[2.2.1]hept-1-yl- can uncover novel reaction pathways and provide evidence for short-lived, high-energy intermediates. This makes it an excellent tool for challenging and refining theoretical models of chemical reactivity.

Table 2: Applications in Mechanistic Studies

Mechanistic Question How Sodium, bicyclo[2.2.1]hept-1-yl- Acts as a Probe
Nucleophilic Attack Trajectory The fixed, rigid structure provides a clear, non-flexible point of attack, helping to map the geometric requirements of the transition state in addition reactions. tandfonline.com
Solvent and Aggregation Effects Comparing reactivity in different solvents (e.g., pentane (B18724) vs. ether) can quantify the role of solvent coordination in modulating the reactivity of a highly reactive organometallic species. brainly.in
Electron Transfer vs. Nucleophilic Pathways Its high energy allows it to participate in single-electron transfer (SET) pathways with certain substrates. Product analysis helps distinguish between SET and polar (two-electron) mechanisms.
Limits of Structural Strain By attempting reactions that would lead to even more strained products (e.g., formation of a bridgehead double bond), the compound helps define the energetic limits of chemical structures. stackexchange.com

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Sodium bicyclo[2.2.1]hept-1-yl- and ensuring its structural integrity?

  • Synthesis : React bicyclo[2.2.1]hept-1-yl alcohol or carboxylic acid derivatives with sodium metal or sodium hydride in anhydrous solvents (e.g., THF or ether). For example, sodium alkoxides can form via alcohol deprotonation .
  • Characterization : Use 1^1H/13^{13}C NMR to confirm bicyclic scaffold integrity and sodium coordination. IR spectroscopy identifies functional groups (e.g., O–Na stretches at ~400–500 cm1^{-1}). X-ray crystallography resolves 3D geometry .
  • Purity : Validate via elemental analysis (C, H, Na content) and HPLC (≥95% purity). For new compounds, provide melting point and solubility data .

Q. How can researchers address contradictions in reported spectroscopic data for bicyclo[2.2.1]heptane derivatives?

  • Cross-validation : Compare NMR and IR spectra with structurally similar compounds (e.g., norbornane derivatives). Use computational tools (DFT) to predict chemical shifts and vibrational modes .
  • Sample preparation : Ensure anhydrous conditions to avoid sodium hydrolysis, which alters spectral features. Replicate experiments with independent batches .

Advanced Research Questions

Q. What strategies optimize the bicyclo[2.2.1]heptane scaffold for asymmetric catalysis or chiral ligand design?

  • Functionalization : Introduce chiral auxiliaries (e.g., bornanesultam) at the 1-position to enhance enantioselectivity. Use Suzuki-Miyaura coupling to attach aryl groups for steric control .
  • Catalytic testing : Screen ligand-metal complexes (e.g., Pd, Ru) in model reactions (e.g., hydrogenation). Compare turnover frequency (TOF) and enantiomeric excess (ee) with non-bicyclic analogs .

Q. How does Sodium bicyclo[2.2.1]hept-1-yl- influence drug candidate pharmacokinetics compared to linear analogs?

  • Structural rigidity : The bicyclic scaffold reduces conformational flexibility, improving target binding affinity. Perform molecular docking studies with proteins (e.g., kinases) to assess binding modes .
  • In vitro assays : Evaluate metabolic stability (CYP450 inhibition) and membrane permeability (Caco-2 cell models). Compare bioavailability with non-bicyclic sodium salts .

Q. What experimental designs resolve discrepancies in catalytic activity data for sodium-bicyclo complexes?

  • Controlled variables : Standardize reaction conditions (solvent, temperature, catalyst loading). Use internal standards (e.g., mesitylene) for GC-MS quantification .
  • Kinetic profiling : Conduct time-resolved studies to identify intermediates (e.g., via in-situ IR or NMR). Compare activation energies (Eyring plots) across studies to isolate mechanistic differences .

Methodological Resources

  • Data validation : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid common pitfalls (e.g., overgeneralization) .
  • Safety protocols : Store sodium derivatives under argon to prevent oxidation. Use flame-resistant equipment for reactions involving sodium metal .

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